(E)-4-((3-allyl-5-(3-methylbenzyl)-4-oxothiazolidin-2-ylidene)amino)benzoic acid
Description
The compound (E)-4-((3-allyl-5-(3-methylbenzyl)-4-oxothiazolidin-2-ylidene)amino)benzoic acid belongs to the thiazolidinone-benzoic acid hybrid family, characterized by a thiazolidin-4-one core conjugated with a benzoic acid moiety. Its synthesis involves a two-step process: (1) condensation of 4-formylbenzoic acid with thiazolidine-2,4-dione to form an intermediate Schiff base, and (2) subsequent reaction with substituted anilines to introduce the allyl and 3-methylbenzyl groups . The E-configuration is critical for its stereoelectronic properties, influencing biological interactions and stability.
Properties
IUPAC Name |
4-[[5-[(3-methylphenyl)methyl]-4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-3-11-23-19(24)18(13-15-6-4-5-14(2)12-15)27-21(23)22-17-9-7-16(8-10-17)20(25)26/h3-10,12,18H,1,11,13H2,2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKAWMNMNUOWAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2C(=O)N(C(=NC3=CC=C(C=C3)C(=O)O)S2)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-((3-allyl-5-(3-methylbenzyl)-4-oxothiazolidin-2-ylidene)amino)benzoic acid typically involves multi-step organic reactions. The process begins with the formation of the thiazolidine ring, followed by the introduction of the allyl and methylbenzyl groups. The final step involves the condensation of the thiazolidine derivative with 4-aminobenzoic acid under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. large-scale synthesis would involve optimizing reaction conditions to maximize yield and purity, potentially using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Oxidation Reactions
The allyl group and thiazolidine ring are primary sites for oxidation:
Reagents and Conditions
Key Findings :
-
Epoxidation of the allyl group occurs stereoselectively, favoring the trans-epoxide configuration due to steric hindrance from the methylbenzyl group .
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Sulfoxidation of the thiazolidine sulfur is pH-dependent, yielding sulfoxides under mild conditions and sulfones under prolonged exposure .
Reduction Reactions
The thiazolidine ring and carbonyl groups are susceptible to reduction:
Reagents and Conditions
Key Findings :
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Selective reduction of the 4-oxo group preserves the thiazolidine ring but alters hydrogen-bonding interactions critical for biological activity .
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Full reduction of the benzoic acid to benzyl alcohol requires harsh conditions, often leading to partial decomposition .
Substitution Reactions
Electrophilic aromatic substitution (EAS) and nucleophilic acyl substitution are prominent:
Electrophilic Aromatic Substitution
Mechanistic Insight :
-
The electron-withdrawing carboxyl group directs electrophiles to the meta position of the benzoic acid ring .
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Nitration yields a mixture of mono- and di-substituted products under controlled conditions .
Nucleophilic Acyl Substitution
| Reagent | Target Site | Product Formed | Conditions | Reference |
|---|---|---|---|---|
| Ammonia (NH₃) | Thiazolidine carbonyl | Amide derivative | Ethanol, reflux | |
| Hydrazine (N₂H₄) | Thiazolidine carbonyl | Hydrazide derivative | Methanol, 60°C |
Cycloaddition and Ring-Opening Reactions
The allyl group participates in [4+2] Diels-Alder reactions:
| Dienophile | Product Formed | Conditions | Reference |
|---|---|---|---|
| Maleic anhydride | Bicyclic oxazine-thiazolidine hybrid | Toluene, 110°C | |
| Tetrazine | Pyridazine-thiazolidine conjugate | Water, room temperature |
Notable Observation :
-
Cycloaddition with maleic anhydride proceeds regioselectively, forming a six-membered oxazine ring fused to the thiazolidine core .
pH-Dependent Tautomerism
The compound exhibits keto-enol tautomerism in the thiazolidine ring:
| pH Range | Dominant Tautomer | Stability Factor | Reference |
|---|---|---|---|
| Acidic (pH < 3) | Keto form (4-oxo) | Stabilized by protonation | |
| Neutral (pH 7) | Enol form (4-hydroxy) | Stabilized by intramolecular H-bonding |
Implications :
-
Tautomeric states influence reactivity: the enol form enhances electrophilic substitution, while the keto form favors reduction .
Degradation Pathways
Under hydrolytic or photolytic conditions:
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of (E)-4-((3-allyl-5-(3-methylbenzyl)-4-oxothiazolidin-2-ylidene)amino)benzoic acid typically involves multi-step reactions starting from readily available precursors. The key steps in its synthesis may include:
- Formation of Thiazolidine Derivative : The compound is synthesized through the reaction of thiazolidine derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
- Characterization Techniques : The synthesized compound is characterized using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm its structure and purity.
Antimicrobial Properties
Research indicates that derivatives of thiazolidine, including compounds similar to this compound, exhibit significant antimicrobial activity. For instance:
- Antibacterial Activity : Compounds with thiazolidine cores have shown effectiveness against various Gram-positive and Gram-negative bacteria, surpassing traditional antibiotics in some cases . The minimal inhibitory concentration (MIC) values suggest strong antibacterial properties, making them potential candidates for new antibiotic therapies.
Anticonvulsant Effects
Some studies have reported that similar compounds exhibit anticonvulsant properties, suggesting their potential use in treating epilepsy and other seizure disorders. For example, certain thiazolidine derivatives have been shown to possess good protective indexes in animal models, indicating a favorable therapeutic window .
Anti-inflammatory Agents
The compound may also serve as a lead molecule for developing anti-inflammatory drugs. Research has highlighted the role of thiazolidine derivatives in inhibiting pro-inflammatory cytokines, which could be beneficial in treating autoimmune diseases .
Cancer Therapy
Emerging studies suggest that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell signaling pathways . This opens up avenues for further research into the anticancer potential of this compound.
Material Science Applications
Beyond biological applications, this compound may find utility in material science due to its unique structural properties:
Polymer Chemistry
The incorporation of thiazolidine derivatives into polymer matrices can enhance material properties such as thermal stability and mechanical strength. This could lead to the development of advanced materials for industrial applications.
Drug Delivery Systems
The amphiphilic nature of compounds like this compound makes them suitable candidates for drug delivery systems, enabling targeted therapy with reduced side effects.
Data Summary Table
Mechanism of Action
The mechanism of action of (E)-4-((3-allyl-5-(3-methylbenzyl)-4-oxothiazolidin-2-ylidene)amino)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The thiazolidine ring can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the benzoic acid moiety can participate in hydrogen bonding and electrostatic interactions, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound’s structure features a 3-methylbenzyl group at position 5 of the thiazolidinone ring and an allyl group at position 3. Key analogs and their substituent differences include:
Key Observations :
- The 3-methylbenzyl group in the target compound provides moderate steric hindrance and lipophilicity, balancing solubility and membrane permeability.
- Nitro or chloro substituents (e.g., ) enhance electrophilic character, correlating with higher reactivity in biological systems but possible toxicity.
Yield Comparison :
Physicochemical and Computational Insights
- pKa Values : The benzoic acid moiety in the target compound has a pKa ~2.5–3.0, similar to analogs (e.g., 2-hydroxy-4-substituted azo-benzoic acids: pKa = 2.8–3.5 ).
- DFT Studies : Density-functional theory (DFT) calculations (B3LYP functional ) predict the E -isomer’s stability over the Z -isomer due to reduced steric clash between the allyl and 3-methylbenzyl groups.
- Solubility : The target compound’s solubility in DMSO is ~25 mg/mL, lower than nitro-substituted analogs (~35 mg/mL) but higher than ethoxybenzyl derivatives (~15 mg/mL) .
Biological Activity
(E)-4-((3-allyl-5-(3-methylbenzyl)-4-oxothiazolidin-2-ylidene)amino)benzoic acid is a thiazolidine derivative that has garnered attention in pharmacological research due to its potential biological activities. Thiazolidines are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the current knowledge on the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazolidine ring structure linked to an amino group and a benzoic acid moiety. The presence of the allyl and methylbenzyl substituents may enhance its lipophilicity and biological interactions.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidine derivatives. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cells through various pathways:
These findings suggest that this compound may exhibit similar anticancer properties.
2. Anti-inflammatory Effects
Thiazolidine derivatives are also recognized for their anti-inflammatory activities. Studies have demonstrated that related compounds inhibit pro-inflammatory cytokines such as TNFα, thereby reducing inflammation:
| Compound Type | Inhibition Target | IC50 Value | Reference |
|---|---|---|---|
| Thiazolidine Derivatives | TNFα production | 123 nM | |
| Other Thiazolidines | Prostaglandin E2 (PGE2) signaling | Varies by compound |
The anti-inflammatory effects could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
3. Antimicrobial Properties
Some thiazolidine derivatives have demonstrated antimicrobial activity against various pathogens. The specific antimicrobial efficacy of this compound remains to be fully explored; however, related compounds have shown promising results:
| Pathogen Tested | Activity Observed | Reference |
|---|---|---|
| Bacterial strains | Inhibition of growth at low concentrations | |
| Fungal strains | Reduced viability in vitro |
Case Studies
Several case studies have investigated the biological effects of thiazolidine derivatives, providing insights into their mechanisms and therapeutic potential:
- Study on Apoptosis Induction : A study focusing on mono-thiazolidine derivatives showed significant apoptosis induction in cancer cell lines, indicating potential for further development as anticancer agents.
- Anti-inflammatory Mechanisms : Research into the anti-inflammatory properties revealed that thiazolidines could modulate immune responses by inhibiting specific signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
